molecular formula C21H20O7 B1254051 Kweichowenol B

Kweichowenol B

Cat. No.: B1254051
M. Wt: 384.4 g/mol
InChI Key: PCFGXGDGOLIQTE-TWFHAPMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kweichowenol B is a polyoxygenated cyclohexene compound isolated from the leaves of Uvaria kweichowensis, a plant traditionally used in Chinese medicine. Its molecular formula is C₂₁H₂₀O₇, with a molecular weight of 384.37 g/mol, and it exists as a white solid with a melting point of 166–167°C . It exhibits notable antitumor activity against human bronchial cancer cell lines, including A549, SK-MES-1, and NCI-H446, with IC₅₀ values of 20, 18, and 23 µg/mL, respectively . Structurally, it features a cyclohexene core substituted with multiple oxygenated functional groups, which are critical for its bioactivity.

Properties

Molecular Formula

C21H20O7

Molecular Weight

384.4 g/mol

IUPAC Name

[(1R,4S,5S,6S)-4-benzoyloxy-1,5,6-trihydroxycyclohex-2-en-1-yl]methyl benzoate

InChI

InChI=1S/C21H20O7/c22-17-16(28-20(25)15-9-5-2-6-10-15)11-12-21(26,18(17)23)13-27-19(24)14-7-3-1-4-8-14/h1-12,16-18,22-23,26H,13H2/t16-,17+,18-,21+/m0/s1

InChI Key

PCFGXGDGOLIQTE-TWFHAPMSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@]2(C=C[C@@H]([C@H]([C@@H]2O)O)OC(=O)C3=CC=CC=C3)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2(C=CC(C(C2O)O)OC(=O)C3=CC=CC=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Kweichowenol A

  • Source : Uvaria kweichowensis leaves.
  • Structure : Shares the polyoxygenated cyclohexene backbone but differs in substituents (C₂₄H₂₄O₇ vs. C₂₁H₂₀O₇) .
  • Bioactivity: Less potent than Kweichowenol B, with IC₅₀ values of 65, 56, and 50 µg/mL against the same cell lines .
  • Key Difference: The additional methyl groups or side chains in Kweichowenol A may reduce membrane permeability or target binding efficiency.

Kweichowenol C and D

  • Source : Uvaria kweichowensis (stem and leaves).
  • Structure : Both are polyoxygenated cyclohexenes but with distinct oxidation patterns .
  • Bioactivity: Limited quantitative data is available, but this compound consistently outperforms them in preliminary antitumor assays .

Ellipeiopsol B and Ferrudiol

  • Source : Ellipeiopsis and Uvaria species.
  • Structure : Similar polyoxygenated cyclohexene framework but with variations in hydroxyl and benzoyl group placements .

Comparison with Functionally Similar Compounds

Abyssinone C

  • Source : Erythrina abyssinica.
  • Structure: A prenylated flavonoid (distinct from cyclohexenes).
  • Bioactivity: Targets colorectal cancer cells (IC₅₀ = 15.1 µM), demonstrating higher molar potency than this compound (52 µM for A549) but against different cell lines .

4′-Demethyldeoxypodophyllotoxin

  • Source : Podophyllotoxin derivatives.
  • Structure : A lignan with a tetracyclic framework.
  • Bioactivity: Active against P-388 lymphocytic leukemia but lacks specificity compared to this compound’s broader bronchial cancer activity .

Erybraedin A

  • Source : Erythrina stricta roots.
  • Structure: Isoflavonoid with a benzopyran core.
  • Bioactivity : Remarkably potent (IC₅₀ = 2.9 µg/mL against BC cells), but its narrow cell line specificity limits therapeutic scope .

Data Tables

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound Source Molecular Formula IC₅₀ (µg/mL) Target Cell Lines Key Structural Features
This compound Uvaria kweichowensis C₂₁H₂₀O₇ 20 (A549) Bronchial carcinomas Polyoxygenated cyclohexene
Kweichowenol A Uvaria kweichowensis C₂₄H₂₄O₇ 65 (A549) Bronchial carcinomas Additional methyl groups
Abyssinone C Erythrina abyssinica Not reported 15.1 µM (CRC) Colorectal cancer Prenylated flavonoid
Erybraedin A Erythrina stricta Not reported 2.9 (BC cells) Breast cancer Isoflavonoid with benzopyran core

Table 2: Extraction and Bioactivity Metrics

Parameter This compound Kweichowenol A Abyssinone C
Extraction Method Ultrasonic/microwave Traditional solvent Ethanol reflux
Yield Higher (UMAE) Lower Moderate
Selectivity Broad (multiple cell lines) Narrower Cell-specific

Research Findings and Discussion

  • Structure-Activity Relationship (SAR): The number and position of oxygenated groups on the cyclohexene ring correlate with antitumor efficacy. This compound’s optimal substitution pattern enhances cellular uptake and target binding .
  • Functional vs. Structural Analogues: While flavonoids (e.g., Abyssinone C) and lignans (e.g., 4′-demethyldeoxypodophyllotoxin) show comparable bioactivity, their mechanisms likely differ. This compound may inhibit kinase pathways, whereas lignans target topoisomerases .
  • Limitations : Cross-study comparisons are hindered by inconsistent assay conditions (e.g., cell lines, IC₅₀ units). Standardized protocols are needed for accurate SAR analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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